Lanthionine ketimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lanthionine ketimine belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been found in human brain tissue, and has also been detected in multiple biofluids, such as urine and blood.

This compound is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Applications De Recherche Scientifique

Neuroprotective Properties

Lanthionine ketimine has demonstrated significant neuroprotective effects in various experimental models. Research indicates that LK and its derivatives, such as this compound ethyl ester (LKE), can protect neurons from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

- Mechanism of Action : LK appears to interact with collapsin response mediator protein 2 (CRMP2), a protein implicated in neurite outgrowth and neuronal stability. Studies have shown that LK enhances CRMP2's interaction with neurofibromin-1, promoting neurite stability and potentially mitigating neuroinflammation .

- Animal Models : In models of Alzheimer's disease, LKE has been shown to reduce amyloid-beta deposition and phospho-tau accumulation, hallmarks of the disease. This reduction correlates with improved cognitive function in transgenic mouse models .

Therapeutic Potential in Neurodegenerative Diseases

The therapeutic applications of this compound extend to several neurodegenerative conditions:

- Alzheimer's Disease : In a study involving 3xTg-AD mice, treatment with LK significantly diminished cognitive decline and reduced pathological features associated with Alzheimer's, such as amyloid plaques and tau tangles . The findings suggest that LK could serve as a potential therapeutic agent for Alzheimer's disease.

- Amyotrophic Lateral Sclerosis (ALS) : Research indicates that LK analogs may slow down motor function decline in ALS models by activating autophagy processes crucial for neuronal health . The ability of LK to modulate autophagy presents a promising avenue for ALS treatment.

- Multiple Sclerosis : LKE has been shown to enhance remyelination in models of multiple sclerosis (MS), specifically in the cuprizone demyelination model. It promotes the maturation of oligodendrocyte progenitor cells, which is essential for repairing damaged myelin .

Biochemical Interactions

This compound's interactions at the molecular level provide insight into its potential applications:

- Binding Partners : Proteomic studies have identified several proteins that interact with LK, including myelin basic protein and syntaxin-binding protein-1, which are involved in axon remodeling and vesicle trafficking . These interactions suggest that LK may play a role in synaptic plasticity and neuronal repair mechanisms.

- Autophagy Activation : Recent studies highlight LK's ability to activate autophagy in neuronal cell lines. This cellular process is vital for clearing damaged organelles and proteins, thus maintaining neuronal health .

Case Studies and Experimental Findings

Propriétés

Numéro CAS |

83711-67-5 |

|---|---|

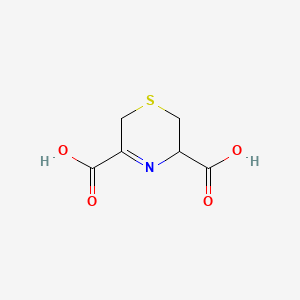

Formule moléculaire |

C6H7NO4S |

Poids moléculaire |

189.19 g/mol |

Nom IUPAC |

3,6-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid |

InChI |

InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h3H,1-2H2,(H,8,9)(H,10,11) |

Clé InChI |

XIVVIYYWXOMYOD-UHFFFAOYSA-N |

SMILES |

C1C(N=C(CS1)C(=O)O)C(=O)O |

SMILES canonique |

C1C(N=C(CS1)C(=O)O)C(=O)O |

Key on ui other cas no. |

83923-11-9 |

Description physique |

Solid |

Synonymes |

lanthionine ketimine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.